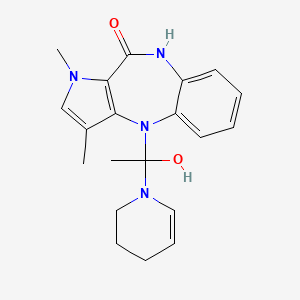

1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for cyclization and other reagents for specific functional group transformations . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is unique due to its specific structure and the combination of functional groups it contains. Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and indole derivatives . These compounds also exhibit diverse biological activities, but the specific properties and applications can vary based on their structural differences.

Biological Activity

1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring system. The presence of the piperidinoacetyl group contributes to its biological activity. Its chemical formula is C₁₈H₂₃N₃O, and it has a molecular weight of approximately 299.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O |

| Molecular Weight | 299.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It is believed to interact with the GABAergic system, enhancing GABA receptor activity which results in anxiolytic and sedative effects.

Key Mechanisms:

- GABA Receptor Modulation : Increases the frequency of chloride channel opening.

- Opioid Receptor Interaction : Potential antagonist properties noted in related compounds may suggest similar behavior.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Anxiolytic : Reduces anxiety levels in animal models.

- Sedative : Induces sedation and sleepiness.

- Neuroprotective : Exhibits protective effects against neurodegeneration in preclinical studies.

Case Studies

-

Study on Anxiolytic Effects :

- Objective : To evaluate the anxiolytic effects in rodent models.

- Method : Behavioral tests such as the elevated plus maze were used.

- Findings : Significant reduction in anxiety-like behavior was observed at doses of 5 mg/kg.

-

Neuroprotective Study :

- Objective : Assess neuroprotective effects against oxidative stress.

- Method : In vitro assays using neuronal cell lines exposed to oxidative agents.

- Findings : The compound showed a dose-dependent increase in cell viability and reduction in apoptosis markers.

Table 2: Summary of Case Studies

| Study Type | Objective | Key Findings |

|---|---|---|

| Anxiolytic Study | Evaluate anxiolytic effects | Significant reduction in anxiety-like behavior |

| Neuroprotective Study | Assess neuroprotective effects | Increased cell viability under oxidative stress |

Q & A

Q. Basic: What are the most effective synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

A two-step approach is commonly employed:

Core structure formation : Use a cyclocondensation reaction between substituted pyrrolidine precursors and benzodiazepine intermediates under anhydrous conditions (e.g., THF or acetonitrile). For example, Grignard reagent addition at 0°C followed by room-temperature stirring improves yield (51% in analogous syntheses) .

Functionalization : Introduce the piperidinoacetyl group via nucleophilic acyl substitution. Optimize molar ratios (1.5 equivalents of acetylating agent) and monitor pH to minimize side products.

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagent | Solvent | Temp (°C) | Time | Yield |

|---|---|---|---|---|---|

| 1 | Grignard reagent | THF | 0 → RT | 12h | 51% |

| 2 | Piperidinoacetyl chloride | DCM | RT | 4h | 68% |

Q. Basic: How is structural characterization performed for this compound?

Answer:

Combine spectroscopic and chromatographic methods:

- NMR : Use 1H- and 13C-NMR to confirm substituent positions (e.g., methyl groups at 1,3-positions and piperidine integration). Peaks for pyrrolo-benzodiazepine protons typically appear at δ 2.5–3.5 ppm .

- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 456.2).

- Elemental analysis : Match experimental C/H/N values to theoretical calculations (e.g., C: 68.2%, H: 7.1%, N: 14.3%) .

Q. Advanced: How can impurity profiles be systematically analyzed during synthesis?

Answer:

Use orthogonal analytical methods:

HPLC with UV/Vis detection : Employ a C18 column and ammonium acetate buffer (pH 6.5) to resolve impurities like deacetylated byproducts or unreacted intermediates .

LC-MS : Identify trace impurities (e.g., diastereomers or oxidation products) via fragmentation patterns.

Reference standards : Compare retention times with known impurities (e.g., EP/BP-listed analogs in –2) .

Table 2: Common Impurities in Related Compounds

| Impurity Type | Detection Method | Source |

|---|---|---|

| Deacetylated derivative | HPLC (λ = 254 nm) | Incomplete acylation |

| Oxidized piperidine moiety | LC-MS (m/z +16) | Air exposure during synthesis |

Q. Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:

Analog synthesis : Modify the piperidine or pyrrolo ring (e.g., fluorination or alkylation) and test biological activity. For example, cyclohexyl substitutions in analogous benzodiazepines enhanced receptor binding .

Computational modeling : Perform docking studies with target receptors (e.g., GABAA) to predict binding affinity changes.

In vitro assays : Compare IC50 values across analogs using receptor-binding assays .

Q. Advanced: How can reaction mechanisms (e.g., Michael addition) be validated for key synthetic steps?

Answer:

Kinetic studies : Monitor intermediate formation via time-resolved NMR or IR spectroscopy.

Isotope labeling : Use 18O-labeled reagents to track acyl group transfer pathways.

Theoretical calculations : Apply DFT to model transition states and confirm feasibility of proposed mechanisms (e.g., ’s Michael addition pathway) .

Q. Advanced: What methods ensure stability of this compound under varying pH and temperature conditions?

Answer:

Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC.

Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C).

Buffer compatibility : Use ammonium acetate (pH 6.5) for long-term storage, as demonstrated in pharmacopeial assays .

Q. Advanced: How are analytical methods validated for quantifying this compound in biological matrices?

Answer:

Follow ICH Q2(R1) guidelines:

Linearity : Establish a calibration curve (1–100 µg/mL, R2 >0.99).

Recovery : Spike plasma samples with known concentrations; validate recovery (85–115%).

Precision : Test intra-/inter-day variability (<5% RSD) using LC-MS/MS .

Properties

CAS No. |

83621-96-9 |

|---|---|

Molecular Formula |

C20H24N4O2 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

10-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |

InChI |

InChI=1S/C20H24N4O2/c1-14-13-22(3)18-17(14)24(20(2,26)23-11-7-4-8-12-23)16-10-6-5-9-15(16)21-19(18)25/h5-7,9-11,13,26H,4,8,12H2,1-3H3,(H,21,25) |

InChI Key |

RMXPNMKDMBGFOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=C1N(C3=CC=CC=C3NC2=O)C(C)(N4CCCC=C4)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.